

"Yonkenafil hydrochloride" safety and handling procedures for labs

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Compound of Interest

Compound Name: Yonkenafil hydrochloride

Cat. No.: B12387563

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Application Notes and Protocols: Yonkenafil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety information, handling procedures, and experimental protocols for **Yonkenafil hydrochloride** (CAS No: 804519-64-0) for use in a laboratory setting. [1][2] Yonkenafil is a novel and potent phosphodiesterase 5 (PDE5) inhibitor investigated for its neuroprotective effects and potential therapeutic applications in conditions like ischemic stroke and Alzheimer's disease. [1][3][4]

Safety and Hazard Information

Proper handling of **Yonkenafil hydrochloride** is crucial to ensure personnel safety and prevent environmental contamination. The following information is derived from the Safety Data Sheet (SDS) for Yonkenafil. [5]

GHS Hazard Classification

Yonkenafil is classified under the Globally Harmonized System (GHS) with the following hazards: [5]

Classification	Hazard Code	Hazard Statement
Acute Toxicity, Oral	H302	Harmful if swallowed.[5]
Acute Aquatic Toxicity	H400	Very toxic to aquatic life.
Chronic Aquatic Toxicity	H410	Very toxic to aquatic life with long lasting effects.[5]

Pictograms: Health Hazard, Environment

Precautionary Statements

Adherence to the following precautionary statements is mandatory when handling this compound.[5]

Statement Code	Prevention & Response
P264	Wash skin thoroughly after handling.[5]
P270	Do not eat, drink or smoke when using this product.[5]
P273	Avoid release to the environment.[5]
P301 + P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P330	Rinse mouth.[5]
P391	Collect spillage.[5]
P501	Dispose of contents/container to an approved waste disposal plant.[5]

Handling and Storage Procedures

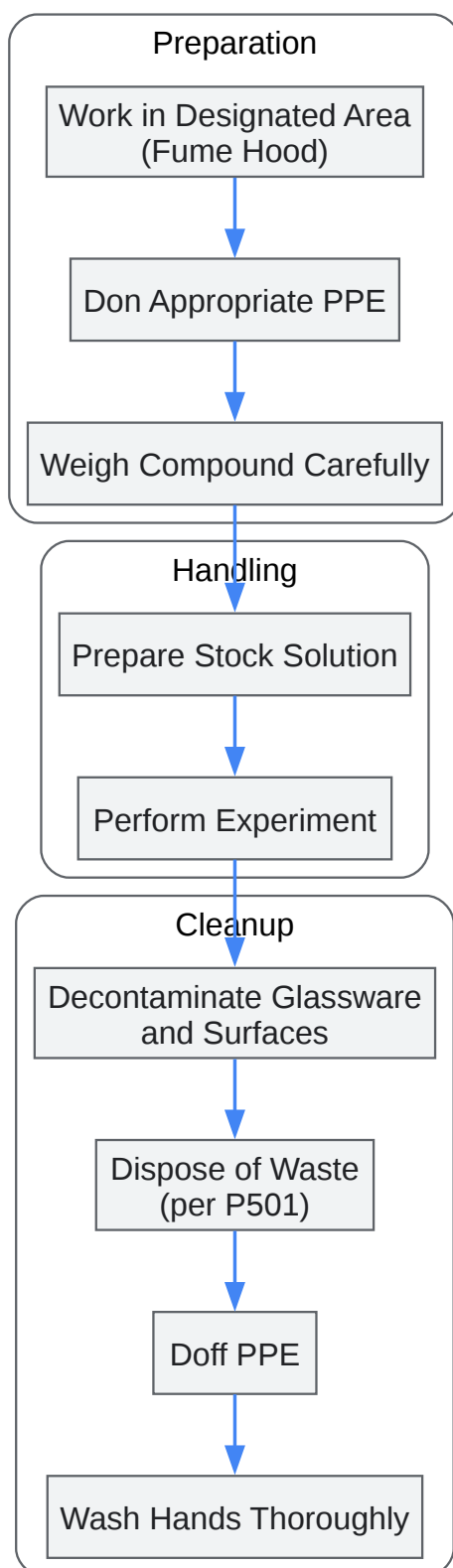
Personal Protective Equipment (PPE)

A risk assessment should be conducted before use, but the following PPE is recommended as a minimum standard.[5]

Protection Type	Specification	Rationale
Eye Protection	Safety goggles with side-shields.	Protects eyes from dust and splashes.[5]
Hand Protection	Compatible protective gloves (e.g., Nitrile).	Avoids direct skin contact.[5] Inspect gloves for tears before use.[6]
Skin/Body Protection	Laboratory coat or impervious clothing.	Prevents contamination of personal clothing.[5]
Respiratory Protection	Use in a well-ventilated area or chemical fume hood.	Avoids inhalation of dust particles.[5]

Safe Handling Workflow

A standardized workflow ensures minimal exposure and maintains compound integrity.



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Caption: Standard laboratory workflow for safely handling **Yonkenafil hydrochloride**.

Storage Conditions

Proper storage is essential to maintain the chemical stability of **Yonkenafil hydrochloride**.[\[5\]](#)

Form	Temperature	Conditions
Powder	-20°C	Keep container tightly sealed in a cool, dry, and well-ventilated area. [5]
In Solvent	-80°C	Protect from direct sunlight and sources of ignition. [5]

Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[\[5\]](#)

Emergency Procedures

First Aid Measures

In case of accidental exposure, follow these first aid guidelines immediately.[\[5\]](#)

Exposure Route	First Aid Procedure
Eye Contact	Remove contact lenses. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids. Promptly call a physician. [5]
Skin Contact	Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. [5]
Inhalation	Relocate to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. [5] [7]
Ingestion	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [5] Rinse mouth with water. [5] Do not induce vomiting.

Spill and Disposal

Spill Response:

- Evacuate the area and ensure adequate ventilation.
- Wear full PPE as described in section 2.1.
- For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[\[7\]](#)
- Do not let the chemical enter drains or the environment.[\[5\]](#)
- Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with institutional, local, and national regulations.[\[5\]](#) This material is very toxic to aquatic life, so environmental release must be avoided.[\[5\]](#)

Application Protocols

Yonkenafil hydrochloride is a research chemical and is not for human use.[\[1\]](#) The following protocols are examples based on published preclinical studies.

Protocol 1: Preparation of Stock Solutions

- Objective: To prepare a high-concentration stock solution for subsequent dilution.
- Materials:
 - **Yonkenafil hydrochloride** powder
 - Dimethyl sulfoxide (DMSO), sterile
 - Sterile microcentrifuge tubes or vials
 - Calibrated analytical balance
 - Vortex mixer

- Procedure:
 1. Under a chemical fume hood, weigh the desired amount of **Yonkenafil hydrochloride** powder.
 2. Transfer the powder to a sterile vial.
 3. Add the calculated volume of DMSO to achieve the desired molarity (e.g., 10 mM).
 4. Vortex thoroughly until the powder is completely dissolved.
 5. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 6. Store aliquots at -80°C as recommended.[\[5\]](#)

Protocol 2: In Vivo Administration in a Rodent Stroke Model

This protocol is a generalized example based on a study investigating Yonkenafil's neuroprotective effects in rats.[\[3\]](#) All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

- Objective: To assess the neuroprotective effect of Yonkenafil in a rat model of ischemic stroke.
- Animal Model: Male Sprague-Dawley rats.[\[3\]](#)
- Experimental Groups:
 - Sham-operated + Vehicle control
 - Stroke Model (e.g., MCAO) + Vehicle control
 - Stroke Model + **Yonkenafil hydrochloride** (low dose)
 - Stroke Model + **Yonkenafil hydrochloride** (high dose)

- Published Dosages for In Vivo Studies:

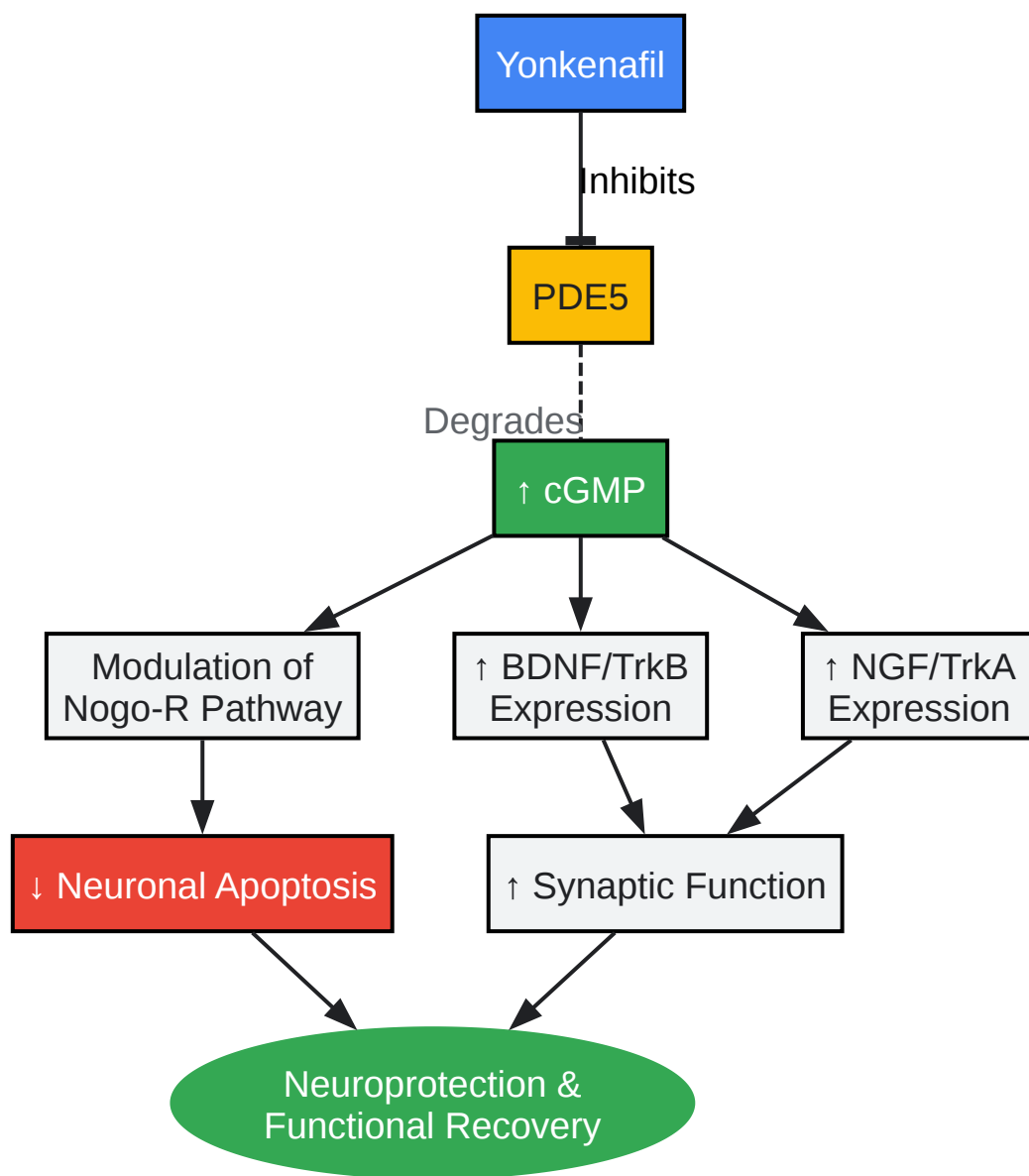
Species	Dose Range	Administration Route	Study Focus
Rat	4 - 32 mg/kg	Intravenous (i.v.)	Acute Ischemic Stroke[1]
Mouse (APP/PS1)	2, 6, or 18 mg/kg	Intraperitoneal (i.p.)	Alzheimer's Disease[4]

- Procedure:

- Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO).[3]
- Prepare the dosing solution by diluting the **Yonkenafil hydrochloride** stock solution in a suitable sterile vehicle (e.g., saline). The final concentration of DMSO should be minimized.
- Administer the vehicle or Yonkenafil solution at the predetermined time point (e.g., 2 hours post-MCAO) via the chosen route (e.g., intraperitoneal or intravenous).[3]
- Monitor the animals and perform behavioral tests at specified time points (e.g., Day 1 and Day 7 post-reperfusion).[3]
- At the study endpoint (e.g., 24 hours or 7 days), euthanize the animals and collect brain tissue for analysis.[3]
- Perform outcome measurements, such as infarct volume analysis (Nissl staining), assessment of neuronal apoptosis, and protein expression analysis (Western blot) for relevant markers.[3]

Mechanism of Action and Signaling Pathway

Yonkenafil functions as a PDE5 inhibitor. In preclinical stroke models, its neuroprotective effect is proposed to be mediated by enhancing cyclic guanosine monophosphate (cGMP) signaling, which in turn modulates several downstream pathways.[3]



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Caption: Proposed neuroprotective signaling pathway of **Yonkenafil hydrochloride**.^[3]

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